![molecular formula C11H14N4O B2701157 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol CAS No. 1176499-81-2](/img/structure/B2701157.png)
1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol
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Overview
Description
“1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyrazol ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of β-dicarbonyl and amine compounds . In one study, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Another study showed the synthesis of a novel compound under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be established by techniques such as NMR spectroscopy and X-ray diffraction analysis . Computational studies using density functional theory (DFT) can also be used to investigate the association between their molecular and electronic structure .Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. For example, they can act as corrosion inhibitors on mild steel in hydrochloric acid medium . They can also undergo dipolar additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol” can be determined by various techniques. For example, its molecular weight can be determined by mass spectrometry .Scientific Research Applications
Antimicrobial Agents
This compound has been synthesized and evaluated for its biological activity as an antimicrobial agent . The structures of the compounds were established by nuclear magnetic resonance (1H and 13C), infrared, and mass spectral data, and by elemental analysis . They were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Solvent-Free Synthesis
A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst . This method provides an environmentally friendly alternative to traditional solvent-based reactions.
Antibacterial Activity
The newly synthesized compounds were screened for their in vitro antibacterial activity against two Gram-positive and two Gram-negative pathogenic bacteria such as Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
Cytotoxicity
Nine of these compounds were screened for their cytotoxicity against the human Caucasian promyelocytic leukemia (HL-60) cell line using the alamarBlue® assay . Preliminary results reveal that compounds 3a, 3b, 3d, 5a, and 5d are showing moderate-to-significant cytotoxic and antibacterial activity .
Antileukemic Activity
Pyrazole derivatives, including 5-aminopyrazoles, have been found to exhibit antileukemic activity .
Antidiabetic Activity
Pyrazole derivatives have also been found to exhibit antidiabetic activity .
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary depending on their structure and the specific application. For example, some pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-5-7(2)13-11(12-6)15-9(4)10(16)8(3)14-15/h5,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZMZDSRUOLQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol | |
CAS RN |
1176499-81-2 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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